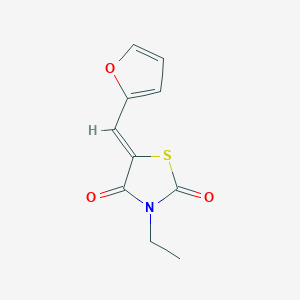
3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including anti-hyperglycemic, anticancer, and anti-inflammatory properties . The presence of both furan and thiazolidine rings in its structure enhances its pharmacological potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione typically involves the condensation of 3-ethylthiazolidine-2,4-dione with furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction can be summarized as follows:
3-Ethylthiazolidine-2,4-dione+Furfural→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-hyperglycemic agent and its role in modulating insulin signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Pioglitazone: Another thiazolidinedione used as an anti-hyperglycemic agent.
Rosiglitazone: Similar to pioglitazone, used for managing diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to hepatotoxicity.
Uniqueness
3-Ethyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dione is unique due to the presence of the furan ring, which enhances its pharmacological properties. Its dual action on both VEGFR-2 and EGFR makes it a promising candidate for anticancer therapy .
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3S/c1-2-11-9(12)8(15-10(11)13)6-7-4-3-5-14-7/h3-6H,2H2,1H3/b8-6- |
Clave InChI |
PKFTWQOZAYHSSM-VURMDHGXSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CC=CO2)/SC1=O |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=CO2)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















